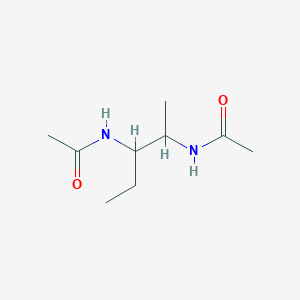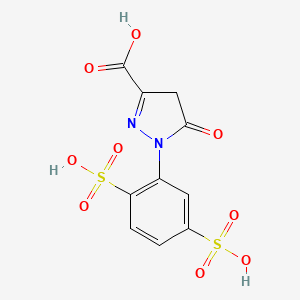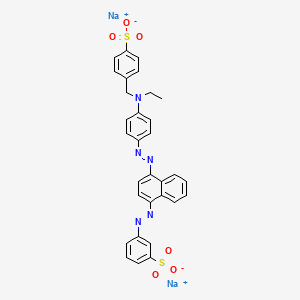
2-Octenoic acid, 4-ethyl-, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octenoic acid, 4-ethyl-, (2Z)- is an organic compound with the molecular formula C10H18O2 It is a type of unsaturated fatty acid with a double bond in the Z (cis) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octenoic acid, 4-ethyl-, (2Z)- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation of butanal with acetaldehyde, followed by hydrogenation and subsequent oxidation to form the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and specific temperature and pressure settings to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of 2-Octenoic acid, 4-ethyl-, (2Z)- may involve large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures. The use of renewable feedstocks and green chemistry principles is also being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octenoic acid, 4-ethyl-, (2Z)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding ketones or aldehydes.
Reduction: Hydrogenation can reduce the double bond to form saturated derivatives.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Octenoic acid, 4-ethyl-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism of action of 2-Octenoic acid, 4-ethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Octenoic acid, ethyl ester, (Z)-: Similar in structure but with an ester functional group.
2-Octenoic acid, ethyl ester: Another related compound with slight variations in the molecular structure.
Uniqueness
2-Octenoic acid, 4-ethyl-, (2Z)- is unique due to its specific stereochemistry and the presence of an ethyl group at the fourth position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Propriétés
Numéro CAS |
60308-75-0 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(Z)-4-ethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-9(4-2)7-8-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)/b8-7- |
Clé InChI |
RTSYTZNKRVDRRT-FPLPWBNLSA-N |
SMILES isomérique |
CCCCC(CC)/C=C\C(=O)O |
SMILES canonique |
CCCCC(CC)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)






![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)

![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)

